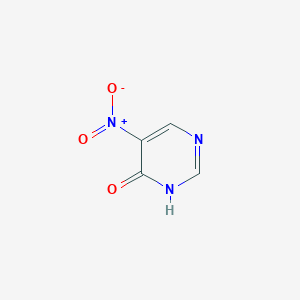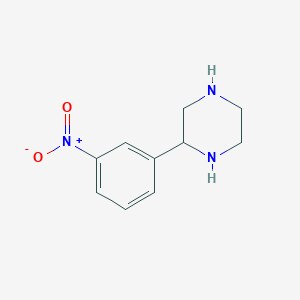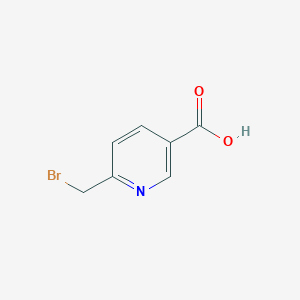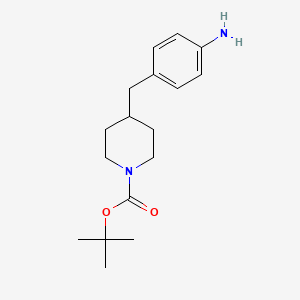
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is C17H26N2O2 . The IUPAC name is tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is 290.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 290.199428076 g/mol .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Drug Synthesis
- Application : “Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate” is used as a precursor in the synthesis of certain drugs . Specifically, it has been identified as a precursor in the synthesis of fentanyl, a powerful synthetic opioid .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis route being used. In general, this compound would be used in a chemical reaction to produce the desired drug .
- Results or Outcomes : The outcome of using this precursor would be the production of the target drug. In the case of fentanyl, this would be a potent painkiller .
-
Scientific Field: PROTAC Development
- Application : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Methods of Application : In PROTAC development, this compound would be used as a linker molecule to connect a ligand that binds to the target protein with a ligand that binds to an E3 ubiquitin ligase . The resulting PROTAC molecule can then induce the degradation of the target protein .
- Results or Outcomes : The use of this compound in PROTAC development can lead to the creation of effective protein degraders. These can be used to selectively degrade target proteins, offering a new approach to drug development .
-
Scientific Field: Illicit Drug Control
- Application : This compound is recognized as a precursor in the illicit manufacture of fentanyl and its analogues . As such, it has been placed under international control to prevent its diversion from licit industry .
- Methods of Application : The compound is used in various synthesis methods for the production of fentanyl and its analogues . The specific methods would depend on the particular synthesis route being used .
- Results or Outcomes : The control of this precursor helps governments seize illicit shipments of these chemicals, thereby disrupting the illicit manufacture of fentanyl and its analogues .
-
Scientific Field: Organic Synthesis
- Application : This compound is used as a reactant in the synthesis of various organic compounds . For example, it can be used in the α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .
- Methods of Application : The specific methods of application would depend on the particular synthesis route being used .
- Results or Outcomes : The use of this compound in organic synthesis can lead to the production of various organic compounds with potential applications in different fields .
-
Scientific Field: Illicit Drug Control
- Application : This compound is recognized as a precursor in the illicit manufacture of fentanyl and its analogues . As such, it has been placed under international control to prevent its diversion from licit industry .
- Methods of Application : The compound is used in various synthesis methods for the production of fentanyl and its analogues . The specific methods would depend on the particular synthesis route being used .
- Results or Outcomes : The control of this precursor helps governments seize illicit shipments of these chemicals, thereby disrupting the illicit manufacture of fentanyl and its analogues .
-
Scientific Field: Organic Synthesis
- Application : This compound is used as a reactant in the synthesis of various organic compounds . For example, it can be used in the α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .
- Methods of Application : The specific methods of application would depend on the particular synthesis route being used .
- Results or Outcomes : The use of this compound in organic synthesis can lead to the production of various organic compounds with potential applications in different fields .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWJDYRGCLWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619262 | |
| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | |
CAS RN |
221532-96-3 | |
| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


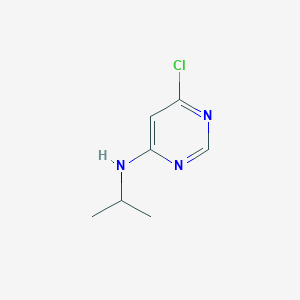
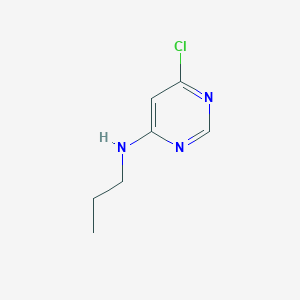
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)








